2-(1-benzylindol-3-yl)sulfanyl-N-(2,4-dimethoxyphenyl)acetamide
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Overview
Description
2-(1-benzylindol-3-yl)sulfanyl-N-(2,4-dimethoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their wide range of biological activities. This compound is characterized by the presence of an indole ring, a benzyl group, a sulfanyl linkage, and a dimethoxyphenylacetamide moiety.
Mechanism of Action
Target of Action
It is known that similar compounds derived from indole-3-acetic acid have been evaluated for their in vitro antibacterial activity against various bacterial strains .
Mode of Action
Compounds with similar structures have been shown to interact with their targets and cause changes that result in antibacterial activity .
Biochemical Pathways
It is known that similar compounds can affect various biochemical pathways, leading to their antibacterial effects .
Result of Action
Similar compounds have been shown to have antibacterial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-benzylindol-3-yl)sulfanyl-N-(2,4-dimethoxyphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Benzyl Group: The benzyl group can be introduced through a benzylation reaction, where the indole is treated with benzyl chloride in the presence of a base.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the benzylated indole with a thiol reagent.
Attachment of the Dimethoxyphenylacetamide Moiety: The final step involves the acylation of the sulfanyl-indole intermediate with 2,4-dimethoxyphenylacetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(1-benzylindol-3-yl)sulfanyl-N-(2,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid (for nitration), halogens (for halogenation), sulfuric acid (for sulfonation).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced indole derivatives.
Substitution: Nitrated, halogenated, or sulfonated indole derivatives.
Scientific Research Applications
2-(1-benzylindol-3-yl)sulfanyl-N-(2,4-dimethoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-benzylindol-3-yl)sulfanyl-N-(3,4-dimethoxyphenyl)acetamide
- 2-(1-benzylindol-3-yl)sulfanyl-N-(2,4-difluorophenyl)acetamide
- 2-(1-benzylindol-3-yl)sulfanyl-N-(3,5-dimethoxyphenyl)acetamide
Uniqueness
2-(1-benzylindol-3-yl)sulfanyl-N-(2,4-dimethoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dimethoxyphenylacetamide moiety, in particular, enhances its potential as a therapeutic agent by improving its solubility and bioavailability.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(1-benzylindol-3-yl)sulfanyl-N-(2,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3S/c1-29-19-12-13-21(23(14-19)30-2)26-25(28)17-31-24-16-27(15-18-8-4-3-5-9-18)22-11-7-6-10-20(22)24/h3-14,16H,15,17H2,1-2H3,(H,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDHABRVOLGKQY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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